N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide
Description
N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide is a structurally complex molecule featuring three key moieties:
- Indole core: A 6-methoxy-substituted indole ring, linked via an ethyl chain to an acetamide group.
- Acetamide bridge: A sulfanyl (-S-) group connects the acetamide to a tetrazole ring.
- Tetrazole substituent: The tetrazole is substituted at the 1-position with a 4-isopropylphenyl group.
Properties
Molecular Formula |
C23H26N6O2S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H26N6O2S/c1-15(2)16-4-6-18(7-5-16)29-23(26-27-28-29)32-14-22(30)24-11-10-17-13-25-21-12-19(31-3)8-9-20(17)21/h4-9,12-13,15,25H,10-11,14H2,1-3H3,(H,24,30) |
InChI Key |
WPTDBPNMYHCTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCCC3=CNC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the indole and tetrazole rings, followed by their coupling. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling of the amine and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The tetrazole ring may also contribute to its biological effects by interacting with different molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole Moieties
Analogues with Tetrazole/Thiadiazole-Sulfanyl-Acetamide Linkers
Analogues with Heterocyclic Acetamide Backbones
Key Insight : The target compound’s indole-ethyl-acetamide backbone provides conformational flexibility absent in rigid benzothiazole derivatives .
Research Findings and Implications
Pharmacological Potential
- Anti-Exudative Activity : demonstrates that sulfanyl-acetamide derivatives exhibit anti-inflammatory activity comparable to diclofenac, suggesting a plausible therapeutic pathway for the target compound .
- Selectivity : The isopropylphenyl group may reduce off-target effects compared to nitro- or trifluoromethyl-substituted analogues () .
Biological Activity
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 490.56 g/mol. The structural composition includes an indole moiety, a tetrazole group, and a sulfanyl acetamide, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 490.56 g/mol |
| InChI | InChI=1S/C24H22N6O2S |
| InChIKey | GWEKYJJDDVDLTG-UHFFFAOYSA-N |
The biological activity of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(4-(propan-2-yl)phenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide appears to be multifaceted, involving several mechanisms:
- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), particularly those related to serotonin and dopamine pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : There is evidence indicating that the compound could modulate inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation.
Pharmacological Effects
Research into the pharmacological effects of this compound has revealed several promising outcomes:
- Analgesic Properties : Studies indicate that it may possess analgesic effects comparable to known pain relievers.
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from damage in vitro, suggesting its utility in neurodegenerative diseases.
- Antidepressant Activity : Initial findings point towards antidepressant-like effects in animal models, warranting further investigation.
Case Studies
A series of preclinical studies have been conducted to evaluate the efficacy and safety profiles of this compound:
- Study on Pain Relief : In a controlled study involving rodent models, the administration of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(4-(propan-2-yl)phenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide resulted in a significant reduction in pain responses compared to control groups (p < 0.05).
- Neuroprotection Study : A study assessing neuroprotective effects showed that treatment with the compound reduced neuronal apoptosis by approximately 40% in models of oxidative stress.
- Behavioral Studies : Behavioral assays indicated improvements in depressive-like behaviors in mice treated with the compound, suggesting its potential as an antidepressant.
Table 2: Summary of Case Studies
| Study Focus | Findings | |
|---|---|---|
| Pain Relief | Significant reduction in pain responses | Potential analgesic properties |
| Neuroprotection | 40% reduction in neuronal apoptosis | Neuroprotective potential |
| Behavioral Effects | Improvement in depressive-like behaviors | Possible antidepressant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
